molecular formula C13H8F2N2 B13680416 2-(2,6-Difluorophenyl)imidazo[1,2-a]pyridine

2-(2,6-Difluorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B13680416
M. Wt: 230.21 g/mol
InChI Key: LSRLXPQWWYOUOA-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a difluorophenyl group attached to the imidazo[1,2-a]pyridine core. It is known for its diverse applications in medicinal chemistry and organic synthesis due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorophenyl)imidazo[1,2-a]pyridine typically involves the reaction of 2,6-difluorobenzyl bromide with imidazo[1,2-a]pyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce the corresponding amines .

Scientific Research Applications

2-(2,6-Difluorophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In medicinal applications, it may interact with cellular receptors or enzymes, leading to the modulation of signaling pathways involved in inflammation or cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylimidazo[1,2-a]pyridine
  • 2-(2-Naphthyl)imidazo[1,2-a]pyridine
  • 7-Methylimidazo[1,2-a]pyridine

Uniqueness

2-(2,6-Difluorophenyl)imidazo[1,2-a]pyridine is unique due to the presence of the difluorophenyl group, which imparts distinct electronic properties and enhances its reactivity compared to other imidazo[1,2-a]pyridine derivatives. This makes it particularly valuable in applications requiring specific electronic or steric characteristics .

Properties

Molecular Formula

C13H8F2N2

Molecular Weight

230.21 g/mol

IUPAC Name

2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H8F2N2/c14-9-4-3-5-10(15)13(9)11-8-17-7-2-1-6-12(17)16-11/h1-8H

InChI Key

LSRLXPQWWYOUOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=C(C=CC=C3F)F

Origin of Product

United States

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